2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one

CAS No.: 1606709-38-9

Cat. No.: VC3133501

Molecular Formula: C10H19N3OS

Molecular Weight: 229.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1606709-38-9 |

|---|---|

| Molecular Formula | C10H19N3OS |

| Molecular Weight | 229.34 g/mol |

| IUPAC Name | 2-amino-1-[4-(thiolan-3-yl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C10H19N3OS/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-15-8-9/h9H,1-8,11H2 |

| Standard InChI Key | QOJSDPVFPKRAFX-UHFFFAOYSA-N |

| SMILES | C1CSCC1N2CCN(CC2)C(=O)CN |

| Canonical SMILES | C1CSCC1N2CCN(CC2)C(=O)CN |

Introduction

Chemical Properties and Structure

Basic Identification Parameters

The compound 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is clearly defined by several key identifiers that allow for precise cataloging and reference within chemical databases and research literature. The table below provides a comprehensive overview of these identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1606709-38-9 |

| VCID | VC3133501 |

| Molecular Formula | C10H19N3OS |

| Molecular Weight | 229.34 g/mol |

| IUPAC Name | 2-amino-1-[4-(thiolan-3-yl)piperazin-1-yl]ethanone |

| PubChem Compound ID | 121201875 |

| Standard InChI | InChI=1S/C10H19N3OS/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-15-8-9/h9H,1-8,11H2 |

| Standard InChIKey | QOJSDPVFPKRAFX-UHFFFAOYSA-N |

| Canonical SMILES | C1CSCC1N2CCN(CC2)C(=O)CN |

These identification parameters serve as essential reference points for researchers working with this compound, enabling precise database searches and accurate cross-referencing in scientific literature.

Structural Analysis

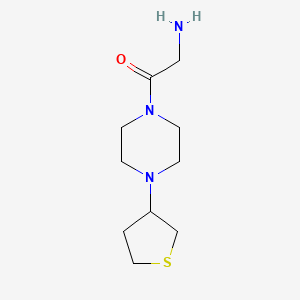

The molecular structure of 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one incorporates several key functional groups that contribute to its potential biological activity. The compound contains a tetrahydrothiophene ring (a five-membered heterocyclic ring containing a sulfur atom), a piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms in opposite positions), and an aminoethanone group.

The tetrahydrothiophene ring is connected to the piperazine ring at position 3, creating a specific spatial arrangement that may contribute to the compound's binding properties with biological targets. The piperazine ring is further connected to an aminoethanone group, which includes both a carbonyl (C=O) group and a primary amine (-NH2) .

This arrangement of functional groups creates a molecule with multiple potential hydrogen bond donors and acceptors, as well as hydrophobic regions, which could facilitate interactions with various biological targets such as enzymes or receptors. The presence of both basic (amine) and potentially hydrogen-bonding (carbonyl) groups suggests the compound may have interesting solubility profiles in different pH environments.

Related Compounds and Comparative Analysis

Understanding the properties and potential applications of 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is enhanced through comparison with structurally related compounds. Several analogous molecules provide insights into potential biological activities and applications based on structural similarities.

One closely related compound is 2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one (CAS: 2091618-30-1), which differs in having a six-membered tetrahydrothiopyran ring instead of the five-membered tetrahydrothiophene ring. This structural difference alters the spatial arrangement and potentially affects binding properties and biological activities.

Another related compound is 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone (CAS: 148716-35-2), which shares the piperazine core but lacks the tetrahydrothiophene ring. The different substitution pattern likely results in altered pharmacological properties .

Additionally, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone (CAS: 380374-85-6) presents another structural variant with a methoxyphenyl group in place of the tetrahydrothiophene ring, offering different electronic and steric properties that could influence receptor binding and activity .

The following table compares key properties of these related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one | C10H19N3OS | 229.34 | Contains tetrahydrothiophene ring |

| 2-amino-1-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-one | C11H21N3OS | 243.37 | Contains larger tetrahydrothiopyran ring |

| 1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone | C8H17N3O | ~171 (approximate) | Lacks sulfur-containing ring |

| 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone | C13H18N2O2 | 234.29 | Contains methoxyphenyl group |

This comparative analysis highlights how subtle structural modifications can potentially lead to significant differences in biological activity and pharmaceutical applications .

Analytical Characterization

The analytical characterization of 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is essential for confirming its identity, purity, and structural features. Several analytical techniques are typically employed for this purpose, including spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and chromatographic techniques.

The compound's unique structural features would produce characteristic spectroscopic signals. For instance, in 1H NMR spectroscopy, one would expect signals corresponding to the tetrahydrothiophene ring protons, piperazine ring protons, and the aminoethanone group. The carbonyl carbon would show a distinctive signal in 13C NMR, typically in the region of 170-180 ppm.

Mass spectrometry would provide confirmation of the molecular weight (229.34 g/mol) and potentially reveal fragmentation patterns characteristic of the compound's structural features. High-resolution mass spectrometry could confirm the exact mass corresponding to the molecular formula C10H19N3OS .

The availability of standard InChI and SMILES notations facilitates computational analyses and database searches, enabling researchers to predict properties and compare the compound with structurally related molecules in silico.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume